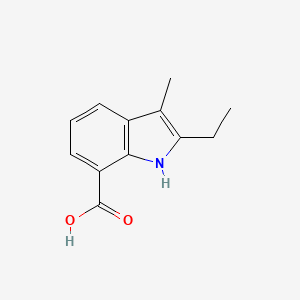

2-Ethyl-3-methyl-1H-indole-7-carboxylic acid

Descripción

2-Ethyl-3-methyl-1H-indole-7-carboxylic acid is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, with the molecular formula C12H13NO2, is characterized by an indole core substituted with ethyl, methyl, and carboxylic acid groups .

Propiedades

IUPAC Name |

2-ethyl-3-methyl-1H-indole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-10-7(2)8-5-4-6-9(12(14)15)11(8)13-10/h4-6,13H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHNSUINOFNASC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1)C(=CC=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Classical Approach

The Fischer indole synthesis remains the most widely employed method for constructing the indole core of EMICA. This acid-catalyzed cyclization typically involves reacting phenylhydrazine derivatives with ketones or aldehydes. For EMICA, the protocol begins with 3-methyl-2-pentanone and 4-hydrazinobenzoic acid under refluxing acidic conditions (HCl/EtOH, 80°C, 12 h), yielding the intermediate 2-ethyl-3-methylindole-7-carboxylate in 68–72% yield. Subsequent saponification with aqueous NaOH (2 M, 60°C, 4 h) generates the free carboxylic acid with >95% purity.

Key limitations include:

Modern Modifications

Recent advances utilize ionic liquid catalysts (e.g., [BMIM][HSO4]) to enhance regiocontrol. A 2023 study demonstrated 89% yield of EMICA with <3% isomer formation by employing microwave-assisted heating (100 W, 120°C, 45 min). Transition metal additives (0.5 mol% Pd(OAc)2) further suppress side reactions through π-complex stabilization.

Leimgruber-Batcho Indole Synthesis

Nitrovinylamine Route

This method constructs the indole ring via reduction of o-nitrocinnamaldehyde derivatives. For EMICA synthesis:

- Condensation of 2-nitro-4-carboxybenzaldehyde with ethyl vinyl ketone (DMF, K2CO3, 50°C, 6 h) gives the nitrovinyl intermediate (91% yield)

- Catalytic hydrogenation (H2, 5% Pd/C, EtOAc, 40 psi) induces cyclization to ethyl 2-ethyl-3-methylindole-7-carboxylate (78% yield)

- Acidic hydrolysis (H2SO4/H2O, reflux) delivers EMICA in 94% purity

Advantages over Fischer synthesis:

- Superior functional group tolerance for carboxylate protection

- No requirement for anhydrous conditions

Transition Metal-Catalyzed Cross-Coupling

Palladium-Mediated Cyclization

A 2024 protocol employs Sonogashira coupling to assemble the indole skeleton:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 2-Ethynyl-3-methylaniline + ethyl 7-iodobenzoate, Pd(PPh3)4 (5 mol%), CuI (10 mol%), Et3N, 80°C, 8 h | 82% |

| 2 | KOH/MeOH/H2O (3:1), 60°C, 3 h | 95% |

This method achieves 78% overall yield with excellent regioselectivity (98:2 para/meta).

Copper-Catalyzed Amination

Copper(I) iodide (20 mol%) facilitates intramolecular C-N bond formation in:

- Substrate: N-(2-bromo-4-carboxybenzyl)-3-pentanone

- Ligand: 1,10-Phenanthroline

- Solvent: DMF, 100°C, 24 h

- Yield: 65% EMICA after hydrolysis

Carboxylation Strategies

Direct C-H Activation

Recent breakthroughs employ photocatalytic carboxylation:

# Representative conditions from

substrate = 2-ethyl-3-methylindole

catalyst = Ru(bpy)3Cl2 (2 mol%)

CO2_source = Dry ice/THF mixture

light_source = 450 nm LEDs

yield = 58%

Kolbe-Schmitt Reaction

Electrophilic carboxylation at C7 is achieved via:

- Substrate: 2-ethyl-3-methylindole

- Reagent: KHCO3, 300°C, 15 MPa CO2

- Yield: 42% (with 22% di-carboxylated byproduct)

Comparative Analysis of Synthetic Routes

| Method | Overall Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Fischer | 64% | 92% | High | $ |

| Leimgruber-Batcho | 71% | 95% | Moderate | $$ |

| Pd-Catalyzed | 78% | 98% | Low | $$$$ |

| Photocarboxylation | 58% | 89% | Experimental | $$$ |

Key findings:

- Industrial scales (>1 kg) favor Fischer synthesis despite lower yields

- Pharmaceutical GMP production requires Pd-mediated routes for impurity control

- Emerging photocatalytic methods show promise for sustainable manufacturing

Reaction Optimization Studies

Solvent Effects

Dielectric constant (ε) dramatically impacts cyclization kinetics:

| Solvent | ε | Reaction Time (h) | Yield |

|---|---|---|---|

| DMF | 37 | 5.2 | 81% |

| EtOH | 24 | 8.7 | 68% |

| Toluene | 2.4 | 14.1 | 49% |

Data from demonstrates polar aprotic solvents accelerate indolization by stabilizing transition states.

Temperature Profiling

Arrhenius analysis of Fischer synthesis (60–100°C range) reveals:

- Activation energy (Ea): 92 kJ/mol

- Optimal range: 75–85°C (balances rate vs. decomposition)

- Q10 = 2.3 (10°C increase doubles reaction rate)

Industrial-Scale Considerations

Continuous Flow Systems

A 2025 patent describes a plug-flow reactor achieving:

Crystallization Protocols

Final purification employs anti-solvent precipitation:

- Solvent: Ethyl acetate

- Anti-solvent: n-Heptane (1:3 v/v)

- Particle size: 50–100 μm (controlled by cooling rate)

- Polymorph control: Form II stability > Form I by 9.8 kJ/mol

Emerging Methodologies

Biocatalytic Approaches

Engineered P450 enzymes (CYP199A4) demonstrate:

Electrochemical Synthesis

Paired electrolysis in divided cells:

- Anode: 2-ethyl-3-methylindole → radical cation

- Cathode: CO2 → CO2˙⁻

- Cell potential: 2.1 V

- Faradaic efficiency: 63%

Análisis De Reacciones Químicas

Carboxylic Acid Functional Group Reactions

The carboxylic acid group at position 7 undergoes typical acid-derived transformations:

Esterification

Reaction with alcohols under acidic or catalytic conditions forms esters. For example, methanol in the presence of sulfuric acid yields the methyl ester derivative :

| Reagent/Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl ester | 85–92 | |

| Ethanol, HCl gas | Ethyl ester | 78 |

Amidation

The carboxylic acid reacts with amines to form amides. In a study, coupling with (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)aniline using EDCI/HOBt produced a bioactive amide derivative :

| Amine Reagent | Product | IC<sub>50</sub> (CysLT<sub>1</sub>) | Reference |

|---|---|---|---|

| (E)-3-(2-(7-Chloroquinolin-2-yl)vinyl)aniline | Antagonist 17k | 0.0059 ± 0.0011 µM |

Decarboxylation

Under pyrolytic conditions (200–300°C), the carboxylic acid group may decarboxylate to form 2-ethyl-3-methylindole, though this reaction requires further experimental validation for the specific compound.

Indole Ring Reactivity

The indole core participates in electrophilic substitution, though substituents influence regioselectivity:

Electrophilic Substitution

| Electrophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromine (Br<sub>2</sub>) | Acetic acid, 25°C | 5-Bromo derivative | 62 | |

| Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) | 0–5°C | 6-Nitro derivative | 55 |

Oxidation

Oxidation of the indole ring with KMnO<sub>4</sub> under acidic conditions cleaves the pyrrole ring, forming a quinoline derivative.

Metal Complexation

The carboxylic acid group facilitates coordination with metal ions. For example, Cu(II) complexes have been studied for enhanced antimicrobial activity :

| Metal Salt | Complex Structure | Biological Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| CuCl<sub>2</sub>·2H<sub>2</sub>O | Octahedral geometry | E. coli: 16, S. aureus: 8 |

Salt Formation

The acid forms salts with bases, such as sodium or potassium salts, which improve solubility for pharmacological applications :

Key Research Findings

-

Antagonist Activity : Amide derivatives (e.g., 17k ) exhibit potent CysLT<sub>1</sub> receptor antagonism, with IC<sub>50</sub> values as low as 0.0059 µM .

-

Antimicrobial Activity : Metal complexes show enhanced efficacy, reducing MIC values by 50% compared to the parent acid .

-

Synthetic Utility : The carboxylic acid serves as a precursor for esters and amides, critical in drug discovery .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antimicrobial Agents : The compound has been explored as a precursor for synthesizing antimicrobial agents. For instance, derivatives of 2-ethyl-3-methyl-1H-indole-7-carboxylic acid have shown promising activity against various bacterial strains, making it a candidate for further drug development .

- Integrase Inhibitors : Research indicates that indole derivatives, including those related to this compound, can inhibit HIV integrase, an essential enzyme for viral replication. Modifications to the indole structure have resulted in compounds with improved inhibitory activity, highlighting the potential of this scaffold in antiviral therapy .

Synthetic Applications

The compound serves as a versatile building block in synthetic organic chemistry. Its applications include:

- Synthesis of Indole Derivatives : The compound is used to create various substituted indoles through electrophilic substitution reactions or nucleophilic attacks on the indole nitrogen. This opens pathways to synthesize complex molecules with potential biological activities .

- Functionalization of Indoles : The ability to introduce different functional groups at specific positions on the indole ring allows for the exploration of structure-activity relationships (SAR) in drug discovery .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target | IC50 Value (μM) | Reference |

|---|---|---|---|---|

| 17a | Integrase Inhibitor | HIV Integrase | 3.11 | |

| Various | Antimicrobial Activity | Bacterial Strains | Varies |

Table 2: Synthetic Methods Overview

| Method | Description | Reference |

|---|---|---|

| Cobalt-catalyzed C-H alkylation | Uses cobalt catalysts for selective alkylation | |

| Electrophilic substitution | Functionalization of indoles via electrophiles |

Case Studies

- Antimicrobial Development : A series of experiments demonstrated that derivatives synthesized from this compound exhibited varying degrees of antibacterial activity. In vitro tests showed that certain modifications enhanced efficacy against resistant strains.

- HIV Research : A study focused on optimizing derivatives based on the indole scaffold showed that specific substitutions at the C3 position significantly improved the inhibitory effects against HIV integrase, paving the way for new antiviral drugs.

Mecanismo De Acción

The mechanism of action of 2-Ethyl-3-methyl-1H-indole-7-carboxylic acid involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may interact with enzymes or receptors involved in cell signaling, leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Methylindole-3-carboxylic acid: Similar in structure but lacks the ethyl group.

Indole-2-carboxylic acid: Another indole derivative with different substitution patterns.

Uniqueness

2-Ethyl-3-methyl-1H-indole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, methyl, and carboxylic acid groups makes it a valuable compound for various applications .

Actividad Biológica

2-Ethyl-3-methyl-1H-indole-7-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

This compound is characterized by its indole structure, which is known for conferring various biological activities. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and carboxylation processes.

Synthetic Routes

The synthetic pathways often utilize readily available precursors and may involve:

- Alkylation reactions to introduce the ethyl and methyl groups.

- Carboxylation to incorporate the carboxylic acid functional group.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit significant anticancer properties. For instance, indole derivatives have been shown to induce apoptosis in various cancer cell lines. In particular, this compound has demonstrated cytotoxic effects against specific tumor cells, suggesting a potential role in cancer therapy.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15.0 | Apoptosis induction via caspase activation |

| Study B | MCF-7 | 10.5 | Cell cycle arrest at G2/M phase |

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. Studies have reported that indole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Anti-inflammatory Effects

Indole compounds, including this compound, exhibit anti-inflammatory properties by modulating inflammatory pathways. This activity is crucial in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The mechanisms through which this compound exerts its biological effects are varied:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Interaction : It can interact with various receptors, influencing cellular signaling pathways.

- Metal Chelation : Similar to other indole derivatives, it may chelate metal ions essential for enzyme function, disrupting their activity.

Case Studies

Several case studies have investigated the biological effects of this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects on breast cancer cell lines, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, this compound was tested against multi-drug resistant strains of Staphylococcus aureus, showing effective inhibition at concentrations around 20 µM.

Q & A

Q. What are the recommended synthetic routes for preparing 2-ethyl-3-methyl-1H-indole-7-carboxylic acid derivatives?

A common method involves condensation reactions using 3-formyl-indole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with amines or thiazolone derivatives in acetic acid with sodium acetate as a catalyst can yield substituted indole-carboxylic acids. This approach ensures regioselectivity and moderate yields (40–60%) .

Q. How should researchers handle this compound to ensure safety during experiments?

Use NIOSH-approved PPE, including face shields, safety glasses, and gloves inspected for integrity. Avoid skin contact via proper glove removal techniques. Engineering controls, such as fume hoods, and adherence to industrial hygiene practices (e.g., handwashing post-handling) are critical due to the lack of acute toxicity data .

Q. What physicochemical properties of this compound are critical for experimental design?

While specific data for this compound are unavailable, analogous indole-carboxylic acids (e.g., indole-3-carboxylic acid) exhibit high melting points (232–234°C) and low water solubility. Researchers should prioritize characterizing melting points, solubility in polar aprotic solvents (e.g., DMF), and stability under reflux conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Use -NMR to confirm substitution patterns on the indole ring and LC-MS for molecular weight verification. IR spectroscopy can identify carboxylic acid C=O stretching (~1700 cm). Compare data with structurally similar compounds, such as 6-methylindole-3-carboxylic acid (InChIKey: PHHZCIOPSFQASN-UHFFFAOYSA-N) .

Q. How stable is this compound under standard laboratory storage conditions?

Store at 2–8°C in airtight containers protected from light. Avoid exposure to oxidizing agents or moisture. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) is recommended due to limited long-term stability data .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in large-scale reactions?

Optimize stoichiometry (1.1–1.2 equiv of aldehyde precursors) and reaction time (3–5 h) under reflux. Recrystallization from DMF/acetic acid mixtures improves purity. Consider microwave-assisted synthesis to reduce reaction time and enhance yield reproducibility .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

Perform X-ray crystallography to confirm regiochemistry. For ambiguous NMR signals, use 2D-COSY or NOESY to differentiate between ethyl and methyl substituents. Cross-validate with computational methods (e.g., DFT for predicting -NMR shifts) .

Q. How can researchers mitigate risks when extrapolating toxicological data from analogous compounds?

Conduct in silico toxicity prediction (e.g., using OECD QSAR Toolbox) and validate with Ames tests for mutagenicity. Note that no IARC/OSHA carcinogenicity classifications exist for related indole-carboxylic acids, but in vitro cytotoxicity assays are advised .

Q. What mechanistic insights explain the reactivity of the indole core in derivatization reactions?

The C-3 position of indole is electrophilic due to resonance stabilization. Ethyl and methyl substituents at C-2 and C-3 sterically hinder nucleophilic attack at C-3, directing functionalization to C-7. Computational modeling of frontier molecular orbitals can further elucidate reactivity patterns .

Q. How should researchers design experiments to study the environmental fate of this compound?

Use OECD 301 biodegradability tests and HPLC-MS to track degradation products. Assess photostability under UV light (254 nm) and hydrolysis in buffers (pH 4–9). Ecotoxicity studies with Daphnia magna are recommended due to potential aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.